molecular formula C16H19NO3S B4544662 N-(2-methoxybenzyl)-1-(3-methylphenyl)methanesulfonamide

N-(2-methoxybenzyl)-1-(3-methylphenyl)methanesulfonamide

Cat. No.: B4544662
M. Wt: 305.4 g/mol
InChI Key: ONPQBHBFCQFPPY-UHFFFAOYSA-N
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Description

N-(2-methoxybenzyl)-1-(3-methylphenyl)methanesulfonamide is an organic compound that features a methanesulfonamide group attached to a benzyl group substituted with a methoxy group and a methylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxybenzyl)-1-(3-methylphenyl)methanesulfonamide typically involves the reaction of 2-methoxybenzylamine with 3-methylbenzenesulfonyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is often stirred at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

On an industrial scale, the production of this compound may involve similar synthetic routes but with optimized reaction conditions to maximize yield and purity. This could include the use of automated reactors, controlled temperature settings, and continuous monitoring of reaction progress.

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxybenzyl)-1-(3-methylphenyl)methanesulfonamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The sulfonamide group can be reduced to an amine.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of N-(2-hydroxybenzyl)-1-(3-methylphenyl)methanesulfonamide.

    Reduction: Formation of N-(2-methoxybenzyl)-1-(3-methylphenyl)methanamine.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(2-methoxybenzyl)-1-(3-methylphenyl)methanesulfonamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its ability to interact with specific biological targets.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(2-methoxybenzyl)-1-(3-methylphenyl)methanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The methanesulfonamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, leading to inhibition or activation of the enzyme’s activity. The methoxy and methylphenyl groups can enhance the compound’s binding affinity and specificity for its target.

Comparison with Similar Compounds

Similar Compounds

    N-(2-methoxybenzyl)-1-phenylmethanesulfonamide: Lacks the methyl group on the phenyl ring.

    N-(2-hydroxybenzyl)-1-(3-methylphenyl)methanesulfonamide: Contains a hydroxyl group instead of a methoxy group.

    N-(2-methoxybenzyl)-1-(4-methylphenyl)methanesulfonamide: Has the methyl group on the para position of the phenyl ring.

Uniqueness

N-(2-methoxybenzyl)-1-(3-methylphenyl)methanesulfonamide is unique due to the specific positioning of the methoxy and methyl groups, which can influence its chemical reactivity and biological activity. The combination of these functional groups can result in distinct properties that are not observed in similar compounds.

Properties

IUPAC Name

N-[(2-methoxyphenyl)methyl]-1-(3-methylphenyl)methanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO3S/c1-13-6-5-7-14(10-13)12-21(18,19)17-11-15-8-3-4-9-16(15)20-2/h3-10,17H,11-12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONPQBHBFCQFPPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CS(=O)(=O)NCC2=CC=CC=C2OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-(2-methoxybenzyl)-1-(3-methylphenyl)methanesulfonamide
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N-(2-methoxybenzyl)-1-(3-methylphenyl)methanesulfonamide
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N-(2-methoxybenzyl)-1-(3-methylphenyl)methanesulfonamide
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N-(2-methoxybenzyl)-1-(3-methylphenyl)methanesulfonamide
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N-(2-methoxybenzyl)-1-(3-methylphenyl)methanesulfonamide
Reactant of Route 6
N-(2-methoxybenzyl)-1-(3-methylphenyl)methanesulfonamide

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